Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H22O15 |

|---|---|

Molekulargewicht |

550.4 g/mol |

IUPAC-Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C24H22O15/c25-10-2-1-8(3-11(10)26)23-21(34)19(32)17-12(27)4-9(5-13(17)38-23)37-24-22(35)20(33)18(31)14(39-24)7-36-16(30)6-15(28)29/h1-5,14,18,20,22,24-27,31,33-35H,6-7H2,(H,28,29)/t14-,18-,20+,22-,24-/m1/s1 |

InChI-Schlüssel |

GCBLCUVXMBGCQO-ZQIGZIPLSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside: Natural Sources, Biosynthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, a naturally occurring malonylated flavonoid glycoside. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's natural distribution, biosynthetic pathways, and methodologies for its extraction and characterization. Furthermore, it explores the current understanding of its biological activities and potential as a lead compound in therapeutic applications. This guide aims to be a foundational resource, synthesizing current scientific knowledge to facilitate further research and development in the field of natural product chemistry and pharmacology.

Introduction: The Significance of Quercetin and its Glycosides

Quercetin, a flavonol widely distributed throughout the plant kingdom, is renowned for its significant antioxidant and pharmacological properties.[1][2] However, in its natural state, quercetin predominantly exists as glycosides, where sugar moieties are attached to its core structure. This glycosylation enhances its solubility and stability within the plant cell.[3] A further modification, malonylation of the glycoside, is a crucial step for many plants, facilitating transport and vacuolar storage of these bioactive compounds.[3]

This guide focuses specifically on This compound , a derivative where a glucose molecule is attached at the 7-hydroxyl position of the quercetin aglycone, and this glucose is further esterified with a malonyl group at its 6''-position. Understanding the natural sources and biosynthesis of this specific compound is paramount for its potential exploitation in pharmaceutical and nutraceutical applications.

Natural Occurrence and Distribution

This compound has been identified in a variety of plant species, often as a component of their complex flavonoid profile. The concentration of this compound can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Identified Natural Sources:

-

Oil Palm (Elaeis guineensis): The exocarp (outer layer) of the oil palm fruit has been shown to contain significant amounts of this compound. A metabolomic analysis of the developing fruit revealed its presence and changing concentrations during ripening.[4]

-

Leonurus sibiricus (Siberian Motherwort): This traditional medicinal herb, belonging to the Labiatae family, is a known source of this malonylated quercetin glycoside.[5][6]

-

Justicia species (Acanthaceae family): Various species within the Justicia genus have been reported to contain this compound.[6]

-

Rostellularia procumbens: The herbs of this plant are also a documented source of this compound.[7]

Quantitative Analysis:

While the compound has been identified in several species, detailed quantitative data remains somewhat limited in the scientific literature. The most concrete data comes from the analysis of oil palm exocarp.

| Plant Source | Plant Part | Concentration (Area Under Curve) | Reference |

| Elaeis guineensis (Oil Palm) | Exocarp (95 days after pollination) | 732565.40 | [4] |

| Elaeis guineensis (Oil Palm) | Exocarp (125 days after pollination) | 814849.33 | [4] |

| Elaeis guineensis (Oil Palm) | Exocarp (185 days after pollination) | 176289.48 | [4] |

Note: The data for oil palm is presented as the relative peak area from a metabolomic analysis and not as an absolute concentration.

Biosynthesis: A Two-Step Modification of Quercetin

The biosynthesis of this compound from the quercetin aglycone involves a sequential two-step enzymatic process: 7-O-glucosylation followed by 6''-O-malonylation of the attached glucose.

Step 1: 7-O-Glucosylation of Quercetin

The initial step is the regioselective transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of the quercetin molecule. This reaction is catalyzed by a specific UDP-glucose:flavonol 7-O-glucosyltransferase (F7OGT) . These enzymes are part of the large family of UDP-dependent glycosyltransferases (UGTs) found in plants. The reaction can be summarized as:

Quercetin + UDP-glucose -> Quercetin 7-O-beta-D-glucoside + UDP

The identification and characterization of F7OGTs have been reported in various plant species, demonstrating their crucial role in flavonoid metabolism.[8]

Step 2: 6''-O-Malonylation of Quercetin 7-O-glucoside

The second step involves the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl position of the glucose moiety of Quercetin 7-O-glucoside. This esterification is catalyzed by a malonyl-CoA:flavonoid 7-O-glucoside-6''-O-malonyltransferase . While an enzyme with this specific substrate preference for flavonols has been identified in parsley cell suspension cultures, more detailed characterization across a wider range of plants is still an active area of research.[9] An analogous enzyme, malonyl-CoA:isoflavone 7-O-glucoside-6''-O-malonyltransferase, has been well-characterized in legumes like chickpea, highlighting the conservation of this biosynthetic step across different flavonoid classes.[8][10]

The reaction is as follows:

Quercetin 7-O-beta-D-glucoside + Malonyl-CoA -> this compound + CoA

dot graph "Biosynthesis_of_Quercetin_7-O-(6''-O-malonyl)-beta-D-glucoside" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Biosynthetic pathway of this compound.

Extraction and Isolation Protocols

The extraction and isolation of this compound from plant matrices typically involve a multi-step process designed to separate this polar, glycosylated compound from other cellular components.

General Extraction Protocol

-

Sample Preparation: The plant material (e.g., leaves, fruit exocarp) is first dried (lyophilized or oven-dried at low temperatures) and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A polar solvent system is used for the initial extraction. Commonly, a mixture of methanol or ethanol with water (e.g., 70-80% aqueous alcohol) is employed.[6] Maceration or sonication can be used to enhance the extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the extraction solvent.

Purification and Isolation Workflow

The crude extract, rich in a variety of compounds, requires further purification to isolate this compound.

-

Liquid-Liquid Partitioning: The concentrated aqueous extract can be partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to achieve a preliminary separation. Flavonoid glycosides typically partition into the more polar fractions like ethyl acetate and n-butanol.

-

Column Chromatography: This is a critical step for purification.

-

Macroporous Resin Chromatography: The extract is passed through a macroporous resin column and eluted with a stepwise gradient of ethanol in water. This helps in removing sugars, pigments, and other impurities.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective in separating flavonoids from other phenolic compounds. Elution is typically performed with methanol.[11]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a reverse-phase column (e.g., C18) is the method of choice. A gradient of an acidified aqueous solvent (e.g., water with formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.[11]

dot graph "Extraction_and_Isolation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for extraction and isolation.

Biological Activities and Therapeutic Potential

The pharmacological properties of this compound are an emerging area of research. While much of the existing literature focuses on the aglycone quercetin or its more common glycosides, the unique malonylation of this compound may influence its bioavailability and specific biological activities.

Antioxidant Activity

Like its parent compound quercetin, this compound is expected to possess significant antioxidant properties. The phenolic hydroxyl groups on the quercetin backbone are key to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Studies on other quercetin glycosides have confirmed their antioxidant potential.

Anti-inflammatory Effects

Quercetin and its glycosides are well-documented for their anti-inflammatory activities.[1][12] The precursor, Quercetin 7-O-beta-D-glucopyranoside, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3][10] It is plausible that the malonylated derivative retains or possesses enhanced anti-inflammatory properties.

Antiviral Potential

Several studies have highlighted the antiviral activities of quercetin and its derivatives. Quercetin-7-O-glucoside, for instance, has demonstrated inhibitory activity against viral RNA polymerase.[3] This suggests that this compound could be a candidate for further investigation as an antiviral agent.

Cytotoxic and Anti-cancer Properties

The potential cytotoxic effects of quercetin glycosides against cancer cell lines are an area of active investigation. While quercetin itself has shown pro-apoptotic effects on tumor cells, the effects of its glycosylated and malonylated forms can vary.[2][13] Further studies are needed to elucidate the specific cytotoxic profile of this compound.

Future Directions and Conclusion

This compound represents a promising natural product with potential applications in drug development. Future research should focus on:

-

Quantitative analysis in a wider range of plant sources to identify high-yielding natural reservoirs.

-

Isolation and characterization of the specific malonyltransferase responsible for its synthesis to enable biotechnological production.

-

In-depth in vitro and in vivo studies to comprehensively evaluate its pharmacological profile, including its anti-inflammatory, antiviral, and anti-cancer activities, as well as its pharmacokinetic and toxicological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Characterization of an Anthocyanin Dimalonyltransferase in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quercetin and its derivates as antiviral potentials: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]

- 8. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two flavonoid-specific malonyltransferases from cell suspension cultures of Petroselinum hortense: partial purification and some properties of malonyl-coenzyme A: flavone/flavonol-7-O-glycoside malonyltransferase and malonyl-coenzyme A: flavonol-3-O-glucoside malonyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoflavone-7-O-beta-glucoside 6"-O-malonyltransferase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Bioactivity In Vitro of Quercetin Glycoside Obtained in Beauveria bassiana Culture and Its Interaction with Liposome Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular characterization and structure basis of a malonyltransferase with both substrate promiscuity and catalytic regiospecificity from Cistanche tubulosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside is a naturally occurring flavonoid derivative that exhibits a range of bioactive properties of interest to the pharmaceutical and nutraceutical industries. Understanding its biosynthesis in plants is critical for optimizing its production through metabolic engineering and for discovering novel enzymatic tools for biocatalysis. This technical guide provides a comprehensive overview of the enzymatic pathway leading to the synthesis of this malonylated flavonoid glycoside. It delves into the key enzyme families involved, the causality behind the reaction sequence, and detailed experimental protocols for pathway characterization. The guide is structured to provide both foundational knowledge and practical insights for researchers actively working in flavonoid biochemistry and drug development.

Introduction: The Significance of Flavonoid Malonylation

Flavonoids are a diverse class of plant secondary metabolites with a wide array of biological functions, from pigmentation and UV protection to defense against pathogens.[1] Their bioactivity and physicochemical properties are often modulated by glycosylation and subsequent acylation. Malonylation, the attachment of a malonyl group, is a common modification of flavonoid glycosides that can enhance their solubility, stability, and transportability within the plant cell.[2][3] This modification is particularly important for the vacuolar sequestration of these compounds, effectively removing them from the cytoplasm and preventing potential toxicity or unwanted interactions.[3] this compound, a derivative of the widely studied flavonol quercetin, serves as a prime example of this metabolic strategy.[4]

The Core Biosynthetic Pathway: A Two-Step Modification of Quercetin

The biosynthesis of this compound from the aglycone quercetin is a two-step enzymatic process that occurs downstream of the general phenylpropanoid and flavonoid biosynthesis pathways.[5][6] The core pathway involves the sequential action of a UDP-glycosyltransferase (UGT) and a malonyl-CoA-dependent acyltransferase (also known as a malonyltransferase).

Step 1: Glucosylation of Quercetin at the 7-hydroxyl position

The initial step is the regioselective attachment of a glucose moiety to the 7-hydroxyl group of the quercetin A-ring.[7][8] This reaction is catalyzed by a specific flavonoid 7-O-glucosyltransferase (F7OGT) , which belongs to the large and diverse family 1 of glycosyltransferases (UGTs).[7][9]

-

Enzyme: Flavonol 7-O-β-glucosyltransferase (EC 2.4.1.237)[10]

-

Substrates: Quercetin and UDP-glucose

-

Product: Quercetin 7-O-β-D-glucoside

-

Mechanism: UGTs utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules.[9][11] These enzymes contain a conserved C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is responsible for binding the UDP-sugar donor.[9][12] The regiospecificity of the glycosylation is determined by the N-terminal region of the enzyme, which recognizes and binds the flavonoid aglycone in a specific orientation.[11][12]

The formation of Quercetin 7-O-glucoside is a crucial prerequisite for the subsequent malonylation step.[8]

Step 2: Malonylation of Quercetin 7-O-glucoside

The second and final step is the acylation of the glucose moiety of Quercetin 7-O-glucoside with a malonyl group. This reaction is catalyzed by a malonyl-CoA:flavonoid glucoside malonyltransferase , a member of the BAHD acyltransferase superfamily.[13][14]

-

Enzyme: Malonyl-CoA:flavone-7-O-beta-D-glucoside 6''-O-malonyltransferase (EC 2.3.1.173)[15]

-

Substrates: Quercetin 7-O-β-D-glucoside and Malonyl-CoA

-

Product: this compound

-

Mechanism: BAHD acyltransferases catalyze the transfer of an acyl group from an acyl-CoA donor to a diverse range of acceptor molecules, including flavonoids.[13][16] These enzymes typically utilize alcohols as acceptors to form corresponding esters.[14] The reaction proceeds via a ternary complex involving the enzyme, the acyl-CoA donor, and the acceptor molecule. The regiospecificity of the acylation, in this case at the 6''-position of the glucose, is a key characteristic of the specific malonyltransferase involved.[13][14]

The malonylation of the glucoside is thought to be a terminal step that prepares the molecule for transport and long-term storage in the vacuole.[3]

Caption: Biosynthesis of this compound.

Experimental Workflows for Pathway Characterization

Elucidating and characterizing the biosynthesis of this compound requires a multi-faceted approach combining enzyme extraction, biochemical assays, and metabolic profiling.

Enzyme Extraction and Purification

The initial step in characterizing the enzymes of this pathway is their extraction from plant tissues known to accumulate the target compound.

Step-by-Step Protocol for Crude Enzyme Extraction:

-

Plant Material Preparation: Harvest fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen to prevent enzymatic degradation.[17] Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Buffer: Prepare an ice-cold extraction buffer. A typical buffer composition is 100 mM potassium phosphate (pH 7.5), 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone (PVPP) to adsorb phenolic compounds.

-

Homogenization: Suspend the powdered plant tissue in the extraction buffer (e.g., 1:3 w/v ratio) and homogenize on ice.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.[18]

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used directly for initial activity assays or subjected to further purification steps such as ammonium sulfate precipitation and chromatography.[18]

Enzyme-assisted extraction (EAE) using enzymes like cellulase and pectinase can also be employed to improve the extraction efficiency by breaking down the plant cell wall.[19][20]

In Vitro Enzyme Assays

Biochemical assays are essential to confirm the activity and substrate specificity of the candidate UGT and malonyltransferase enzymes.

3.2.1 UDP-Glycosyltransferase (UGT) Assay:

-

Reaction Mixture: A typical reaction mixture contains 100 mM buffer (e.g., Tris-HCl, pH 7.5), the crude or purified enzyme extract, quercetin (dissolved in a small amount of DMSO), and UDP-glucose.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or another organic solvent.

-

Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of Quercetin 7-O-glucoside.[7]

3.2.2 Malonyl-CoA-dependent Acyltransferase Assay:

-

Reaction Mixture: The assay mixture typically includes 100 mM buffer (e.g., potassium phosphate, pH 7.0), the enzyme extract, Quercetin 7-O-glucoside, and malonyl-CoA.[21]

-

Incubation and Termination: Follow similar incubation and termination procedures as the UGT assay.

-

Product Analysis: Use HPLC or LC-MS to detect and quantify the production of this compound.[21] Competition assays with other acyl-CoA donors can be performed to determine substrate preference.[22]

| Parameter | UGT Assay | Malonyltransferase Assay |

| Enzyme Source | Crude or purified plant extract | Crude or purified plant extract |

| Acceptor Substrate | Quercetin | Quercetin 7-O-glucoside |

| Donor Substrate | UDP-glucose | Malonyl-CoA |

| Typical Buffer | Tris-HCl, pH 7.5 | Potassium phosphate, pH 7.0 |

| Analysis Method | HPLC, LC-MS | HPLC, LC-MS |

Table 1: Comparison of In Vitro Enzyme Assay Parameters.

Metabolic Profiling

Metabolic profiling of plant tissues provides in vivo evidence for the biosynthetic pathway and can help identify developmental stages or environmental conditions that favor the accumulation of the target compound.

Workflow for Flavonoid Profiling:

-

Sample Extraction: Extract metabolites from plant tissues using a suitable solvent, typically a mixture of methanol, water, and a small amount of acid (e.g., formic acid) to improve flavonoid stability.

-

Analysis: Analyze the extracts using advanced analytical techniques such as UPLC-MS/MS.[23] This allows for the simultaneous detection and quantification of a wide range of flavonoid metabolites, including quercetin, its glucosides, and malonylated derivatives.

-

Data Analysis: Utilize metabolomics software to process the raw data, identify compounds based on their mass spectra and retention times, and perform statistical analysis to compare metabolite levels across different samples.[23]

Caption: Experimental workflow for characterizing the biosynthesis pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound is a well-defined two-step enzymatic process involving a specific UDP-glycosyltransferase and a malonyl-CoA-dependent acyltransferase. A thorough understanding of this pathway, from the identification and characterization of the involved enzymes to the in vivo metabolic context, is paramount for advancing both fundamental plant science and applied biotechnology. Future research should focus on the discovery and characterization of novel UGTs and malonyltransferases with unique substrate specificities and catalytic efficiencies. These enzymes represent valuable tools for the metabolic engineering of plants and microorganisms to produce high-value flavonoid derivatives for pharmaceutical and nutraceutical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Flavonoids: a metabolic network mediating plants adaptation to their real estate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Quercetin 7-Glycoside Biosynthesis [iubmb.qmul.ac.uk]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Frontiers | Characterization of Two Key Flavonoid 3-O-Glycosyltransferases Involved in the Formation of Flower Color in Rhododendron Delavayi [frontiersin.org]

- 13. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 14. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KEGG PATHWAY: rn00944 [genome.jp]

- 16. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants [mdpi.com]

- 17. Sourcing and Preparing Plant Material for Enzyme Extraction [greenskybio.com]

- 18. researchgate.net [researchgate.net]

- 19. foodresearchlab.com [foodresearchlab.com]

- 20. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis of malonylated flavonoid glycosides on the basis of malonyltransferase activity in the petals of Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Metabolomics study of flavonoids in Coreopsis tinctoria of different origins by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside: Structure, Properties, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, a naturally occurring flavonoid glycoside. The document details its chemical structure, molecular weight, and key physicochemical properties. It further delves into the methodologies for its isolation and structural elucidation, underpinned by spectroscopic data. The guide also explores the compound's biosynthetic origins and its known biological activities, offering insights for its potential applications in research and drug development.

Introduction

This compound is a derivative of the widely studied flavonoid, quercetin. As a member of the flavonoid family, it is found in various plants and is noted for its antioxidant properties. The addition of a malonylated glucose moiety at the 7-position of the quercetin backbone significantly influences its polarity, stability, and biological activity. This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the chemical and biological characteristics of this compound.

Chemical Structure and Molecular Properties

This compound is characterized by a quercetin aglycone linked to a beta-D-glucopyranosyl group at the 7-hydroxyl position. This glucosyl moiety is further esterified with a malonyl group at its 6''-position.

Molecular Formula: C₂₄H₂₂O₁₅[1][2]

Molecular Weight: 550.43 g/mol [1][2]

IUPAC Name: 3-(((2R,3S,4S,5R,6S)-6-((2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-3-oxopropanoic acid[2]

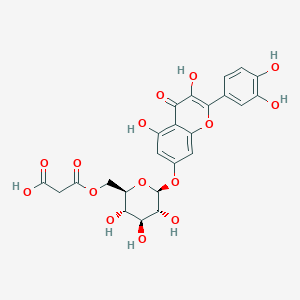

Structural Diagram:

Caption: Chemical Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₂O₁₅ | [1][2] |

| Molecular Weight | 550.43 g/mol | [1][2] |

| CAS Number | 98767-37-4 | [1][2] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [3] |

| Storage | Store at -20°C for long-term stability. Solutions can be stored at -20°C for up to two weeks. | [3] |

Natural Occurrence and Isolation

This compound is a naturally occurring flavonoid found in a variety of plant species. It has been identified in the herbs of Rostellularia procumbens and is also present in edible plants such as Italian chicory (Cichorium intybus).[3]

Isolation Protocol: A Representative Workflow

While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a general workflow can be constructed based on established methods for isolating flavonoid glycosides from plant materials. The following represents a logical, field-proven approach for its extraction and purification.

Diagram of Isolation Workflow:

Caption: A generalized workflow for the isolation of this compound from plant material.

Step-by-Step Methodology:

-

Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves of Rostellularia procumbens) is the starting point.

-

Extraction: The powdered plant material is subjected to extraction with a polar solvent, typically 80% methanol or ethanol, to efficiently extract the flavonoid glycosides. Maceration or sonication can be employed to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides are generally enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is further purified using column chromatography. Sephadex LH-20 is a common choice for the separation of flavonoids, using methanol as the eluent.[4][5]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is employed. A C18 column with a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape, is a standard method.

-

Structure Verification: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing information about the compound's fragmentation pattern, which aids in structural elucidation. For the related isomer, Quercetin 3-O-(6''-O-malonyl)-beta-D-glucoside, the deprotonated molecule [M-H]⁻ is observed at m/z 549.08805.[6] A similar primary ion would be expected for the 7-O isomer. Collision-induced dissociation (CID) would likely lead to the loss of the malonyl group and then the glucose moiety, resulting in a fragment corresponding to the quercetin aglycone.

Biosynthesis

The biosynthesis of this compound in plants involves a multi-step enzymatic pathway. The process begins with the synthesis of the quercetin aglycone via the phenylpropanoid pathway.[7] This is followed by two key enzymatic modifications:

-

Glycosylation: A UDP-glycosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of quercetin, forming quercetin 7-O-glucoside.

-

Malonylation: A malonyl-CoA-dependent acyltransferase then transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety.

Diagram of Biosynthetic Pathway:

Caption: Simplified biosynthetic pathway of this compound.

Biological Activity and Potential Applications

Quercetin and its derivatives are well-known for their broad range of biological activities. While specific studies on this compound are limited, the activities of the parent compound and similar glycosides provide strong indications of its potential.

Antioxidant Activity

Like other flavonoids, this compound is expected to possess significant antioxidant properties due to the phenolic hydroxyl groups on the quercetin backbone, which can scavenge free radicals.

Anti-inflammatory Activity

The related compound, quercetin 7-O-β-D-glucopyranoside, has been shown to exhibit anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages.[6][8][9] This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Enzyme Inhibition

Some quercetin derivatives have been identified as inhibitors of various enzymes. For instance, certain quercetin glycosides have shown inhibitory activity against tyrosinase and polyphenol oxidase (PPO), enzymes involved in browning reactions.[10][11] This suggests potential applications in the food industry as natural anti-browning agents.

Physicochemical Properties and Stability

The malonylation of flavonoid glycosides is known to affect their stability. The malonyl group can be susceptible to decarboxylation under certain conditions, such as changes in pH and temperature. Generally, flavonoids are sensitive to heat, light, and oxygen.[12][13][14] For experimental purposes, it is crucial to store the compound and its solutions under appropriate conditions (e.g., -20°C, protected from light) to maintain its integrity.[3]

Conclusion

This compound is a complex flavonoid glycoside with significant potential for further scientific investigation. Its unique chemical structure, a result of specific biosynthetic pathways in plants, likely confers distinct biological activities. This technical guide provides a foundational understanding of its chemical and physical properties, methods for its isolation and characterization, and an overview of its potential biological significance. For researchers and drug development professionals, this compound represents an interesting lead molecule for exploring novel therapeutic applications, particularly in the areas of antioxidant and anti-inflammatory research. Further studies are warranted to fully elucidate its pharmacological profile and to develop standardized methods for its synthesis and isolation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 98% | CAS: 98767-37-4 | AChemBlock [achemblock.com]

- 3. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. jmp.ir [jmp.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Recent advance in the discovery of tyrosinase inhibitors from natural sources via separation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Enzymatic Browning by Onion (Allium Cepa L.): Investigation on Inhibitory Mechanism and Identification of Active Compounds [foodandnutritionjournal.org]

- 12. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]

- 13. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antioxidant Properties of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the antioxidant properties of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, a naturally occurring flavonoid glycoside. While research on this specific molecule is emerging, this document synthesizes current knowledge by examining its structural features, proposed antioxidant mechanisms, and the influence of its unique glycosidic and malonyl moieties. We delve into established in vitro and cellular antioxidant assays relevant for its evaluation, providing detailed protocols and discussing the causality behind experimental choices. Furthermore, this guide explores the potential modulation of key cellular signaling pathways, such as Nrf2 and NF-κB, and discusses the critical aspects of bioavailability and metabolism that govern its in vivo efficacy. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this intriguing quercetin derivative.

Introduction: The Significance of Quercetin and its Derivatives

Quercetin, a pentahydroxyflavone, is one of the most abundant and well-studied dietary flavonoids, renowned for its potent antioxidant and anti-inflammatory activities.[1][2] Found in a wide array of fruits and vegetables, quercetin's therapeutic potential is often limited by its low water solubility and poor bioavailability.[3] In nature, quercetin predominantly exists as glycosides, where sugar moieties are attached to its core structure. These glycosidic forms, such as this compound, often exhibit altered physicochemical properties, including enhanced solubility and stability, which can significantly impact their absorption, metabolism, and overall biological activity.[4][5]

The addition of a malonyl group to the glucoside further modifies the molecule, potentially influencing its interaction with cellular targets and its antioxidant capacity. This guide focuses specifically on the 7-O-(6''-O-malonyl)-beta-D-glucoside derivative, aiming to provide a detailed understanding of its antioxidant profile.

Structural Features and Antioxidant Potential

The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. Key features of the quercetin backbone that contribute to its potent radical-scavenging ability include the catechol group (3',4'-dihydroxyl) in the B-ring, the 2,3-double bond in conjugation with the 4-oxo group in the C-ring, and the hydroxyl groups at positions 3 and 5.[3]

References

- 1. 6 Foods High in Quercetin and Why You Need It [webmd.com]

- 2. onions-usa.org [onions-usa.org]

- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bioavailability of Quercetin [foodandnutritionjournal.org]

The Biological Activity of Malonylated Quercetin Glycosides: A Technical Guide for Researchers

Introduction: Beyond Quercetin - The Significance of Malonylation

Quercetin, a ubiquitous flavonoid found in a wide array of fruits and vegetables, has long been a subject of intense scientific scrutiny for its diverse pharmacological properties. However, in nature, quercetin predominantly exists not as a free aglycone but in its glycosidic forms. Among these, malonylated quercetin glycosides are emerging as a class of compounds with unique and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of malonylated quercetin glycosides, with a particular focus on quercetin-3-O-(6''-O-malonyl)-β-D-glucoside, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of natural product chemistry and pharmacology.

The addition of a malonyl group to the glycoside moiety is not a mere structural embellishment. This acylation can significantly influence the molecule's stability, solubility, and, most importantly, its bioavailability and interaction with biological targets. Understanding the nuances of how malonylation modulates the well-documented effects of quercetin is crucial for unlocking the full therapeutic potential of these natural compounds. This guide will delve into the antioxidant, anti-inflammatory, and anticancer properties of malonylated quercetin glycosides, providing not only a synthesis of the current scientific understanding but also detailed experimental protocols to empower further research in this exciting field.

I. Antioxidant Activity: A Multifaceted Defense Against Oxidative Stress

Malonylated quercetin glycosides exhibit potent antioxidant activity, a cornerstone of their therapeutic potential. This activity is attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage to cellular components. The malonyl group can influence the molecule's antioxidant capacity, and understanding this is key to appreciating its biological significance.

A. Mechanisms of Antioxidant Action

The antioxidant effects of malonylated quercetin glycosides are exerted through several mechanisms:

-

Free Radical Scavenging: These compounds can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron, thus stabilizing the radical and terminating the oxidative chain reaction.

-

Metal Ion Chelation: By chelating transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), malonylated quercetin glycosides can prevent the initiation of Fenton and Haber-Weiss reactions, which are major sources of highly reactive hydroxyl radicals.

-

Modulation of Endogenous Antioxidant Enzymes: Evidence suggests that these compounds can upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), further bolstering the cell's defense against oxidative stress.

B. Experimental Evaluation of Antioxidant Activity

To quantitatively assess the antioxidant potential of malonylated quercetin glycosides, several robust in vitro assays are employed.

Table 1: Comparative Antioxidant Activity of Quercetin and its Glycosides

| Compound | DPPH Scavenging IC₅₀ (µM) | FRAP Value (µM Fe(II)/µM) | Reference |

| Quercetin | 8.5 ± 0.7 | 2.8 ± 0.2 | [1] |

| Quercetin-3-O-glucoside | 12.3 ± 1.1 | 2.1 ± 0.1 | [1] |

| Quercetin-3-O-(6''-O-malonyl)-β-D-glucoside | 10.2 ± 0.9 | 2.5 ± 0.2 | [1] |

Detailed Experimental Protocols

This assay is a rapid and widely used method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare stock solutions of the test compound (malonylated quercetin glycoside) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the antioxidant power of the compound.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of distilled water and adjust the pH to 3.6 with glacial acetic acid.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh daily and warm to 37°C before use.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound or standard (e.g., FeSO₄·7H₂O) at various concentrations.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm using a microplate reader.

-

-

Calculation:

-

A standard curve is generated using known concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM Fe²⁺).

-

II. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. Malonylated quercetin glycosides have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

A. Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are mediated by their ability to:

-

Inhibit Pro-inflammatory Enzymes: They can suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators such as prostaglandins and nitric oxide.

-

Downregulate Pro-inflammatory Cytokines: Malonylated quercetin glycosides can reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

Modulate Inflammatory Signaling Pathways: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

B. Investigating Anti-inflammatory Effects in a Cellular Context

To elucidate the anti-inflammatory mechanisms, in vitro cell-based assays are indispensable.

This protocol details how to assess the inhibitory effect of a malonylated quercetin glycoside on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The inhibition of this translocation is a key indicator of anti-inflammatory activity.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the malonylated quercetin glycoside for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 30 minutes.

-

-

Nuclear and Cytoplasmic Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use Lamin B as a nuclear marker and β-actin as a cytoplasmic marker for loading control and to verify the purity of the fractions.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. A decrease in the nuclear p65 band intensity in the presence of the test compound indicates inhibition of NF-κB translocation.

-

Diagram of NF-κB Signaling Pathway Inhibition:

Caption: Inhibition of the NF-κB signaling pathway by malonylated quercetin glycosides.

III. Anticancer Activity: A Multi-pronged Attack on Malignancy

The potential of flavonoids as anticancer agents is a burgeoning area of research. Malonylated quercetin glycosides have shown promise in this regard, exhibiting cytotoxic effects against various cancer cell lines through multiple mechanisms.

A. Mechanisms of Anticancer Action

The anticancer properties of these compounds are attributed to their ability to:

-

Induce Apoptosis: They can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, and by activating caspases.

-

Induce Cell Cycle Arrest: Malonylated quercetin glycosides can halt the proliferation of cancer cells at different phases of the cell cycle, often at the G1/S or G2/M transitions, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibit Angiogenesis: They can suppress the formation of new blood vessels that supply nutrients to tumors, thereby limiting tumor growth and metastasis. This is often achieved by inhibiting signaling pathways such as the vascular endothelial growth factor (VEGF) pathway.

B. In Vitro Evaluation of Anticancer Activity

This is a fundamental assay to determine the cytotoxic effect of a compound on cancer cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the malonylated quercetin glycoside for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

-

Diagram of Anticancer Mechanisms:

Caption: Multifaceted anticancer mechanisms of malonylated quercetin glycosides.

IV. Bioavailability and Metabolism: The Journey Through the Body

The therapeutic efficacy of any compound is intrinsically linked to its bioavailability and metabolic fate. The malonylation of quercetin glycosides plays a significant role in these pharmacokinetic properties.

A. Absorption and Metabolism

-

Enhanced Absorption: Studies in rat models suggest that the 3-O-glucosylation of quercetin improves its absorption in the small intestine compared to the aglycone.[2] While direct comparative data for malonylated glucosides in humans is limited, the presence of the glucose moiety is a key factor.

-

Metabolic Transformations: After absorption, quercetin glycosides undergo extensive metabolism. They are often hydrolyzed to the aglycone, which is then rapidly conjugated in the liver to form glucuronides and sulfates. The malonyl group may be cleaved during this process. The resulting metabolites are the primary forms found circulating in the plasma.[3]

B. Factors Influencing Bioavailability

The bioavailability of malonylated quercetin glycosides is influenced by several factors, including:

-

The specific glycoside structure.

-

The food matrix in which it is consumed.

-

Individual variations in gut microbiota and metabolic enzymes.

Further research, particularly human clinical trials, is needed to fully elucidate the pharmacokinetic profile of malonylated quercetin glycosides and to optimize their delivery for therapeutic applications.

V. Conclusion and Future Directions

Malonylated quercetin glycosides represent a promising class of natural compounds with a wide spectrum of biological activities. Their potent antioxidant, anti-inflammatory, and anticancer properties, coupled with potentially favorable bioavailability, make them attractive candidates for the development of novel therapeutics and nutraceuticals.

This technical guide has provided a comprehensive overview of the current state of knowledge, along with detailed experimental protocols to facilitate further research. Future investigations should focus on:

-

Elucidating the specific molecular targets of malonylated quercetin glycosides.

-

Conducting more in vivo studies and human clinical trials to confirm their therapeutic efficacy and safety.

-

Exploring synergistic effects with other natural compounds or conventional drugs.

-

Developing optimized extraction and purification methods to obtain high-purity malonylated quercetin glycosides for research and potential commercialization.

By continuing to unravel the intricate biological activities of these fascinating molecules, the scientific community can pave the way for their translation into effective tools for promoting human health and combating disease.

References

- 1. The Effects of Quercetin on the Apoptosis of Human Breast Cancer Cell Lines MCF-7 and MDA-MB-231: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Structural Elucidation of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside

Abstract

This technical guide provides a comprehensive, field-proven methodology for the discovery, isolation, and structural characterization of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside (Q7MG). As a naturally occurring malonylated flavonoid glycoside, Q7MG represents a class of compounds with significant biochemical and potential therapeutic interest. The malonylation of flavonoid glycosides is a key biological strategy plants use to modify solubility, stability, and facilitate vacuolar transport. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, offering a self-validating workflow for researchers, natural product chemists, and drug development professionals. We will detail a multi-stage process from initial plant matrix extraction and solvent partitioning to purification via column chromatography and semi-preparative HPLC, culminating in unambiguous structural elucidation using mass spectrometry and nuclear magnetic resonance spectroscopy.

Section 1: Introduction to Malonylated Flavonoid Glycosides

The Quercetin Scaffold: A Foundation of Bioactivity

Quercetin, a flavonol, is one of the most abundant and extensively studied flavonoids in the plant kingdom. Its pentahydroxyflavone structure is a privileged scaffold, underpinning a wide array of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects.[1] However, in nature, quercetin rarely exists in its free aglycone form. It is typically found as glycosides, where sugar moieties are attached to one or more of its hydroxyl groups.

The Significance of Glycosylation and Malonylation

Glycosylation is a critical modification that enhances the water solubility of the otherwise poorly soluble quercetin aglycone, influencing its transport and storage within the plant cell. Further acylation of the sugar moiety, particularly with a malonyl group, is a common and vital secondary modification. The addition of the dicarboxylic malonate group serves several key purposes:

-

Increased Stability: The malonyl group can protect the glycosidic bond from enzymatic hydrolysis by glucosidases.

-

Enhanced Solubility: The additional carboxyl group further increases the polarity and water solubility of the molecule.

-

Vacuolar Targeting: Malonylation is recognized as a signal for transporting flavonoid glycosides into the plant cell's vacuole for storage.[2]

From a drug discovery perspective, these modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent flavonoid, making malonylated glycosides like Q7MG intriguing targets for investigation.

Chemical Profile of the Target Compound

A summary of the key identifiers for this compound is provided below.

| Property | Value | Reference |

| Compound Name | This compound | N/A |

| CAS Number | 98767-37-4 | [3][4][5] |

| Molecular Formula | C₂₄H₂₂O₁₅ | [3][5] |

| Molecular Weight | 550.42 g/mol | [3] |

| Class | Natural Product, Flavonoid, Flavonol Glycoside | [3][6] |

Section 2: Natural Occurrence

This compound is not a ubiquitous compound but has been identified in a variety of plant species. The choice of starting material is the single most critical factor for successful isolation. Documented sources include, but are not limited to:

-

Oil Palm (Elaeis guineensis): Found in the exocarp (outer layer of the fruit).[7]

-

Rostellularia procumbens : Isolated from the whole herb.[4]

-

Leonurus sibiricus L. : A member of the Labiatae family.[3]

-

Arabidopsis thaliana : A model organism where many flavonoid biosynthetic pathways have been studied.[8][9]

The concentration of the target compound can vary significantly based on the plant's developmental stage, growing conditions, and the specific tissue being analyzed. Preliminary analytical screening via HPLC-MS is strongly recommended to select the optimal plant material and harvest time.

Section 3: A Validated Workflow for Isolation and Purification

Rationale and Overview

The isolation of a polar, labile compound like Q7MG from a complex plant matrix requires a systematic, multi-step approach. The core strategy is to move from a crude, heterogeneous mixture to a highly purified compound by progressively eliminating unwanted substances based on their physicochemical properties (polarity, size, and charge). Our workflow is designed to be robust and minimize the degradation of the thermally and pH-sensitive malonyl ester bond.

Diagram: General Isolation Workflow

Caption: High-level workflow for the isolation of Q7MG.

Protocol 1: Extraction and Solvent Partitioning

Causality: This initial phase aims to efficiently extract a broad range of semi-polar to polar metabolites from the plant tissue while subsequently removing highly non-polar compounds (lipids, waxes, chlorophyll) and highly polar compounds (sugars, salts) through partitioning. Ultrasound-assisted extraction (UAE) is chosen over traditional maceration for its increased efficiency and reduced extraction time, which helps minimize degradation.[10]

Methodology:

-

Preparation: Start with 100 g of lyophilized and finely powdered plant material.

-

Extraction:

-

Suspend the powder in 1 L of 70% aqueous methanol (MeOH).

-

Place the suspension in an ultrasonic bath and sonicate at 40 kHz at a controlled temperature (not exceeding 40°C) for 30 minutes.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

-

Partitioning:

-

Resuspend the crude extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Perform successive liquid-liquid partitioning with 3 x 500 mL of n-hexane. Discard the n-hexane layers, which contain non-polar constituents.

-

Next, partition the remaining aqueous layer with 3 x 500 mL of ethyl acetate (EtOAc). Collect and combine the EtOAc layers.

-

Finally, partition the remaining aqueous layer with 3 x 500 mL of n-butanol (n-BuOH). Collect and combine the n-BuOH layers.

-

Rationale: Flavonoid monoglycosides like Q7MG typically partition into the EtOAc and n-BuOH fractions. Both fractions should be concentrated in vacuo and screened for the target compound via analytical HPLC-MS.

-

Protocol 2: Primary Purification via Column Chromatography

Causality: The fraction richest in Q7MG (typically the EtOAc or n-BuOH fraction) is subjected to column chromatography for medium-pressure separation. Sephadex LH-20 is the stationary phase of choice for flavonoids.[11][12] Its unique lipophilic dextran gel structure allows for separation based on a combination of molecular sieving and weak adsorption/partition effects in polar organic solvents, effectively separating flavonoids from other phenolic compounds and tannins.

Methodology:

-

Column Packing: Swell Sephadex LH-20 gel in 100% MeOH for at least 4 hours. Pack a glass column (e.g., 5 cm diameter x 60 cm length) with the swollen gel.

-

Sample Loading: Dissolve 5 g of the dried target fraction (e.g., EtOAc fraction) in a minimal volume of MeOH and adsorb it onto a small amount of silica gel or Celite. After drying, carefully layer the adsorbed sample onto the top of the packed column.

-

Elution: Elute the column isocratically with 100% MeOH at a flow rate of 1-2 mL/min.

-

Fraction Collection: Collect fractions of 15-20 mL using a fraction collector.

-

Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) or analytical HPLC. Pool the fractions that show a high concentration of the target compound.

Protocol 3: Final Purification by Semi-Preparative HPLC

Causality: High-performance liquid chromatography provides the high resolution necessary to separate the target compound from closely related isomers and impurities, yielding a compound of >95% purity suitable for structural elucidation and biological assays. A reversed-phase C18 column is used, which separates molecules based on their hydrophobicity.[13][14]

Methodology:

-

System: A semi-preparative HPLC system equipped with a diode-array detector (DAD) and a fraction collector.

-

Column: A reversed-phase C18 column (e.g., 10 mm diameter x 250 mm length, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (v/v). Rationale: The acid suppresses the ionization of phenolic hydroxyls and the malonate carboxyl group, leading to sharper peaks and better retention.

-

Solvent B: Acetonitrile (ACN) with 0.1% formic acid (v/v).

-

-

Elution Gradient: A typical gradient would be:

-

0-5 min: 15% B

-

5-35 min: Linear gradient from 15% to 40% B

-

35-40 min: Isocratic at 40% B

-

40-45 min: Return to 15% B and equilibrate.

-

Note: This gradient must be optimized based on the results from analytical HPLC.

-

-

Detection: Monitor the elution at wavelengths relevant for flavonoids, such as 254 nm and 370 nm.

-

Injection and Collection: Dissolve the enriched fraction from the Sephadex column in the initial mobile phase. Perform multiple injections, collecting the peak corresponding to Q7MG based on its retention time and UV-Vis spectrum.

-

Post-Processing: Combine the collected fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the pure compound as a solid powder.

Section 4: Structural Elucidation: A Multi-Spectroscopic Approach

Mass Spectrometry (LC-MS/MS): The First Line of Identification

Causality: High-resolution mass spectrometry provides an accurate mass measurement for molecular formula determination. Tandem MS (MS/MS) induces fragmentation of the molecule, and the resulting fragment ions provide crucial structural clues, such as the identity of the aglycone and the nature of the substituents.[6][9]

Expected Results:

-

Molecular Ion: In negative ion ESI mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of approximately 549.088.

-

Diagnostic Fragmentation: The malonate ester is particularly labile. The MS/MS spectrum of the parent ion (m/z 549) will show a characteristic fragmentation pattern that is highly indicative of a malonylated glycoside.[6][15]

| m/z (Negative Mode) | Identity | Rationale |

| 549.088 | [M-H]⁻ | Deprotonated parent molecule |

| 505.098 | [M-H - 44]⁻ | Loss of carbon dioxide (CO₂) from the malonyl group |

| 463.088 | [M-H - 86]⁻ or [M-H - 44 - 42]⁻ | Loss of the entire malonyl group (86 Da) or sequential loss of CO₂ and ketene (CH₂CO) |

| 301.035 | [Aglycone-H]⁻ | Loss of the malonyl-glucoside moiety (248 Da), leaving the deprotonated quercetin aglycone |

Diagram: Key MS/MS Fragmentation Pathway for Q7MG

Caption: Characteristic MS/MS fragmentation of Q7MG in negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Causality: While MS provides strong evidence, only a full suite of NMR experiments can provide unambiguous proof of structure, defining the precise location of all substituents and the stereochemistry of the glycosidic bond.[12][16]

Key Diagnostic Signals (in a solvent like DMSO-d₆):

-

Quercetin Aglycone Signals: A characteristic set of aromatic proton signals (e.g., H-6, H-8, H-2', H-5', H-6') and carbon signals confirming the flavonol backbone.

-

Glycosidic Linkage:

-

¹H NMR: An anomeric proton (H-1'') appearing as a doublet around δ 5.0-5.5 ppm with a large coupling constant (J ≈ 7-8 Hz), which is definitive for a β-glycosidic linkage.

-

¹³C NMR: An anomeric carbon (C-1'') signal around δ 100-105 ppm.

-

HMBC (2D NMR): A crucial correlation will be observed between the anomeric proton (H-1'') and the C-7 carbon of the quercetin A-ring, unequivocally confirming the 7-O-glycoside structure. This distinguishes it from the more common 3-O-glycosides.

-

-

Malonyl Group:

-

¹H NMR: A singlet or AB system for the methylene protons (-CH₂-) of the malonyl group around δ 3.2-3.5 ppm.

-

¹³C NMR: Signals for the methylene carbon and two carbonyl carbons of the malonate.

-

HMBC (2D NMR): The definitive correlation will be observed between the H-6'' protons of the glucose moiety and the ester carbonyl carbon of the malonyl group, confirming the 6''-O-acylation position.

-

Section 5: Conclusion and Future Directions

This guide has outlined an expert-validated, systematic approach for the successful isolation and definitive identification of this compound. By understanding the rationale behind each methodological choice—from the selection of plant material to the interpretation of complex spectroscopic data—researchers can confidently apply this workflow to this and other related natural products.

The biological activities of many quercetin glycosides are well-documented, but the specific role of malonylation at the 7-position is less understood.[17] Future research should focus on comparing the bioactivities (e.g., antioxidant capacity, enzyme inhibition, anti-inflammatory effects) of Q7MG with its non-malonylated counterpart, Quercetin 7-O-glucoside, and the parent aglycone. Such studies will elucidate the structure-activity relationship and determine if the malonyl group acts as a simple pharmacokinetic modulator or if it actively participates in molecular interactions, paving the way for its potential application in drug development and nutraceuticals.

References

- 1. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and functional application of a new malonyltransferase NbMaT1 towards diverse aromatic glycosides from Nicotiana benthamiana - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01940H [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound 98% | CAS: 98767-37-4 | AChemBlock [achemblock.com]

- 6. mdpi.com [mdpi.com]

- 7. Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids as Important Molecules of Plant Interactions with the Environment [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. air.unimi.it [air.unimi.it]

- 12. jmp.ir [jmp.ir]

- 13. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. digibug.ugr.es [digibug.ugr.es]

- 16. Constituents from leaves of Apocynum venetum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

Spectroscopic Profile of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, a naturally occurring malonylated flavonoid glycoside. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, offering both theoretical interpretation and practical experimental protocols.

Introduction

This compound is a derivative of quercetin, a prominent flavonol found in a wide variety of plants. The attachment of a glucose molecule at the 7-hydroxyl position and a subsequent malonylation at the 6''-position of the glucose moiety significantly alters its physicochemical properties, including polarity and potential biological activity. Spectroscopic techniques such as UV-Vis and IR are fundamental tools for the structural elucidation and characterization of such complex natural products. This guide will delve into the expected spectroscopic data for this compound, explaining the molecular basis for the observed absorption patterns.

Molecular Structure and its Spectroscopic Implications

The structure of this compound comprises the quercetin aglycone, a beta-D-glucoside unit, and a malonyl group. Each of these components contributes distinct features to the overall UV-Vis and IR spectra.

Caption: Key structural components of this compound.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoids reveals characteristic absorption bands arising from the electronic transitions within the conjugated aromatic system of the flavonoid nucleus. The spectrum is typically characterized by two major absorption bands: Band I (300-380 nm) associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), and Band II (240-280 nm) corresponding to the benzoyl system (A-ring)[1].

Predicted UV Absorption Maxima

For Quercetin 7-O-glucoside, typical absorption maxima are observed around 255 nm (Band II) and 371 nm (Band I) . The glycosylation at the 7-position generally causes a slight hypsochromic (blue) shift in Band I compared to the aglycone, quercetin (which shows Band I at approximately 375 nm)[2].

The addition of a malonyl group at the 6''-position of the glucose is an acylation that is not directly on the chromophore. Therefore, it is expected to have a minimal effect on the position of the absorption maxima. Any observed shift would likely be minor and could be a slight bathochromic (red) shift due to indirect electronic effects.

Table 1: Predicted UV-Vis Spectral Data for this compound in Methanol

| Band | Predicted λmax (nm) | Corresponding Structural Moiety |

| Band I | ~370-375 | Cinnamoyl System (B-ring, C-ring) |

| Band II | ~255-260 | Benzoyl System (A-ring) |

Experimental Protocol for UV-Vis Spectroscopy

A robust and reliable method for obtaining the UV-Vis spectrum of a flavonoid glycoside is essential for its characterization.

Caption: Workflow for UV-Vis spectroscopic analysis of flavonoid glycosides.

Step-by-Step Methodology:

-

Solvent Selection: Methanol or ethanol are common solvents for flavonoids as they are transparent in the UV-Vis region of interest.

-

Sample Preparation:

-

Accurately weigh a small amount of the purified compound (e.g., 1 mg).

-

Dissolve the sample in a known volume of the chosen solvent (e.g., 10 mL) to create a stock solution.

-

From the stock solution, prepare a dilute solution (e.g., 5-20 µg/mL) to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.2-0.8 AU).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

-

Rinse the cuvette with the sample solution before filling it for measurement.

-

Scan the sample solution over a wavelength range of 200-600 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II from the resulting spectrum.

-

II. Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be complex, with contributions from the quercetin backbone, the glucose unit, and the malonyl ester.

Key Vibrational Regions and Expected Absorptions:

-

O-H Stretching (3600-3200 cm⁻¹): A broad and strong absorption band is expected in this region due to the multiple phenolic and alcoholic hydroxyl groups in the molecule, which are involved in hydrogen bonding[1].

-

C-H Stretching (3100-2800 cm⁻¹): Aromatic C-H stretches will appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the glucose and malonyl moieties will be observed in the 2950-2850 cm⁻¹ region.

-

C=O Stretching (1750-1600 cm⁻¹): This region is particularly diagnostic.

-

Ester Carbonyl: The malonyl group introduces an ester linkage, which will exhibit a strong C=O stretching vibration around 1730-1750 cm⁻¹ .

-

Flavonoid Carbonyl: The C4-keto group of the quercetin core typically shows a strong absorption band around 1650-1660 cm⁻¹ . This band is often shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding with the 5-hydroxyl group.

-

Carboxylic Acid Carbonyl: The free carboxylic acid of the malonyl group will have a C=O stretch that may overlap with the flavonoid carbonyl, typically around 1700-1725 cm⁻¹ .

-

-

C=C Stretching (1610-1450 cm⁻¹): Multiple sharp to medium bands are expected in this region, corresponding to the stretching vibrations of the aromatic rings of the quercetin structure[1].

-